2-Hydroxynicotinaldehyde

Descripción general

Descripción

2-Hydroxynicotinaldehyde is a chemical reagent used as a catalytic transient directing group for Pd (II)-catalyzed γ-C (sp 3)-H arylation to couple free primary amines with aryl iodides .

Synthesis Analysis

The synthesis of 2-Hydroxynicotinaldehyde involves three synthesis methods . The reaction conditions include the use of hydrogen chloride and dihydrogen peroxide in water at 170 degrees Celsius under 11251.1 Torr for 0.25 hours . A dual catalytic system with copper (II) acetate and 2-hydroxynicotinaldehyde has also been used to achieve transient C (sp 2)–H sulfonylation of benzylamines with sulfinate salts via a dynamically formed imine directing group .

Molecular Structure Analysis

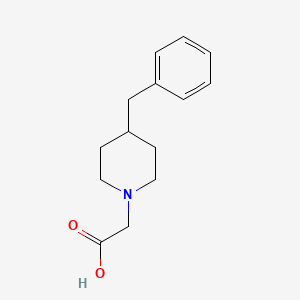

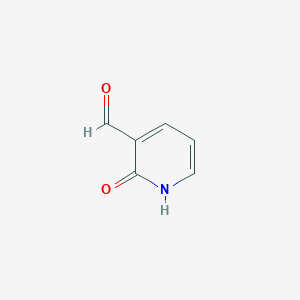

The molecular formula of 2-Hydroxynicotinaldehyde is C6H5NO2 . It has a molecular weight of 123.11 g/mol . The InChI is 1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H, (H,7,9) .

Chemical Reactions Analysis

2-Hydroxynicotinaldehyde has been used as a catalytic transient directing group for Pd (II)-catalyzed γ-C (sp 3)-H arylation to couple free primary amines with aryl iodides . The reactions included Pd (OAc) 2 683124 and low catalyst and directing group loading .

Physical And Chemical Properties Analysis

2-Hydroxynicotinaldehyde has a molecular weight of 123.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass is 123.032028402 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of α-Deuterated α-Amino Esters

2-Hydroxynicotinaldehyde has been utilized as a catalyst in the synthesis of α-deuterated α-amino esters. This process involves hydrogen isotope exchange in D2O under mild conditions, offering a wide substrate scope and excellent functional group tolerance . The ortho-hydroxyl group and the pyridine ring of 2-Hydroxynicotinaldehyde play a pivotal role in stabilizing carbon-anion intermediates and enhancing the acidity of the α-C−H bond of amino esters .

Catalytic Transient Directing Group in Organic Synthesis

In organic synthesis, 2-Hydroxynicotinaldehyde serves as a catalytic transient directing group. It’s particularly used in Pd(II)-catalyzed γ-C(sp3)-H arylation processes to couple free primary amines with aryl iodides . This application underscores its role in facilitating complex organic transformations.

Ligand for C-H Activation and C-C Bond Formation

As a ligand, 2-Hydroxynicotinaldehyde is suitable for C-H activation and C-C bond formation reactions. Its structure allows it to bind to metals and activate substrates for subsequent chemical reactions, which is crucial in the development of new synthetic pathways .

Environmental Applications

Layered double hydroxides (LDHs) derived from 2-Hydroxynicotinaldehyde are employed to reduce environmental impacts. These materials are synthesized efficiently and are instrumental in adsorbing atmospheric and aqueous pollutants, contributing to hydrogen production, and forming valuable chemicals like 5-hydroxymethylfurfural (5-HMF) .

Analytical Chemistry

In analytical chemistry, 2-Hydroxynicotinaldehyde’s properties are harnessed as part of catalytic systems to improve the precision and efficiency of analytical methods. Its role in enhancing reaction conditions can lead to more accurate and sensitive detection of various analytes .

Materials Science

The compound’s applications extend to materials science, where its chemical properties can influence the design and synthesis of new materials with desired functionalities. Its role in catalysis and bond formation is particularly valuable in creating advanced materials with specific characteristics .

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxynicotinaldehyde is the α-amino esters . This compound acts as a catalyst in the deuteration of α-amino esters .

Mode of Action

2-Hydroxynicotinaldehyde interacts with its targets through a process known as hydrogen isotope exchange . This process occurs under mild conditions, and the ortho-hydroxyl group and the pyridine ring of the catalyst play a crucial role in the catalytic activity .

Biochemical Pathways

The biochemical pathway affected by 2-Hydroxynicotinaldehyde is the deuteration of α-amino esters . This process results in the formation of α-deuterated α-amino esters . The compound’s action on this pathway has a significant impact on the synthesis of α-deuterated α-amino acids, which are important in bio-organic chemistry research .

Result of Action

The result of the action of 2-Hydroxynicotinaldehyde is the production of α-deuterated α-amino esters . This outcome is achieved with a wide range of substrate scopes, remarkable functional group tolerance, and affording the desired products in good yields with excellent deuterium incorporation .

Action Environment

The action of 2-Hydroxynicotinaldehyde is influenced by the reaction conditions, including temperature and the presence of other reactants . The compound exhibits its catalytic activity under mild conditions .

Safety and Hazards

Direcciones Futuras

The use of 2-Hydroxynicotinaldehyde as a transient directing group for C–H activation has gained immense attention in recent years . This allows one to convert a desired C–H bond irrespective of its geometrical or stereochemical configuration . The future growth of this field will depend on industrial uptake .

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYEVWEOFZXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427668 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36404-89-4 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is so unique about 2-hydroxynicotinaldehyde in the context of organic synthesis?

A1: 2-Hydroxynicotinaldehyde has emerged as a powerful tool in palladium-catalyzed C–H functionalization reactions. It acts as a transient directing group, meaning it temporarily binds to the catalyst and substrate, enabling selective bond formations. This approach bypasses the need for pre-functionalized starting materials, streamlining synthetic routes. [, , , ]

Q2: How does 2-hydroxynicotinaldehyde enable C–H functionalization?

A2: Studies suggest that 2-hydroxynicotinaldehyde forms a dynamic imine bond with primary amines. This imine coordinates to the palladium catalyst, bringing the catalyst into close proximity with the γ-C(sp3)-H bond of the amine. This proximity facilitates C-H activation and subsequent reactions with various coupling partners. [, ]

Q3: What types of reactions has 2-hydroxynicotinaldehyde been successfully employed in?

A3: Research showcases its effectiveness in a range of reactions, including:

- γ-C(sp3)-H arylation: Coupling of free amines with aryl iodides to form γ-arylated amines. []

- γ-C(sp3)-H fluorination: Selective introduction of fluorine atoms at the γ-position of amines. []

- γ-C(sp3)-H oxygenation: Acyloxylation and alkoxylation of free amines to install ester and ether functionalities. []

Q4: Are there computational studies that shed light on the mechanism of these reactions?

A4: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanistic details. For instance, in the γ-C(sp3)-H fluorination reaction, DFT studies suggest that the rate-determining step differs for methyl versus methylene fluorination. Furthermore, the calculations highlight the potential role of a bimetallic transition state involving the 2-hydroxynicotinaldehyde-derived ligand, offering new insights into ligand design. []

Q5: Beyond its synthetic utility, what other interesting chemistry is associated with 2-hydroxynicotinaldehyde?

A5: 2-Hydroxynicotinaldehyde is a product of the base-catalyzed ring-opening of nicotinamide adenine dinucleotide (NAD+). In strongly alkaline solutions, NAD+ undergoes a ring-opening to form an intermediate that eventually decomposes to 2-hydroxynicotinaldehyde. This process is accompanied by a characteristic fluorescence change, which has been explored for analytical purposes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)